

Physical and chemical properties of 8-Bromo-3-chloroisoquinoline

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Compound of Interest

Compound Name: 8-Bromo-3-chloroisoquinoline

Cat. No.: B1373807

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An In-Depth Technical Guide to **8-Bromo-3-chloroisoquinoline** for Advanced Research and Development

Executive Summary

8-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a synthetic intermediate, its value lies in the strategic placement of two distinct halogen atoms—bromine and chlorine—on the isoquinoline scaffold. This arrangement allows for selective, sequential functionalization through modern cross-coupling methodologies, providing a robust platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its known physical and chemical properties, predicted spectral characteristics, synthetic utility, and critical safety protocols, designed for researchers, chemists, and drug development professionals.

Molecular Identity and Structure

The unique reactivity and physical characteristics of **8-Bromo-3-chloroisoquinoline** stem directly from its molecular structure.

Chemical Structure

The structure consists of a fused benzene and pyridine ring system, forming the core isoquinoline nucleus. A bromine atom is substituted at the 8-position, and a chlorine atom is at the 3-position.

8-Bromo-3-chloroisoquinoline

mol

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Caption: 2D structure of **8-Bromo-3-chloroisoquinoline**.

Nomenclature and Identifiers

Accurate identification is critical for regulatory compliance, procurement, and research documentation.

Identifier	Value
IUPAC Name	8-bromo-3-chloroisoquinoline[1]
CAS Number	1029720-63-5[1]
Molecular Formula	C ₉ H ₅ BrClN[1]
Molecular Weight	242.50 g/mol [1][2]
InChIKey	DBTXKDKSTIONNI-UHFFFAOYSA-N[1]
SMILES	C1=CC2=CC(=NC=C2C(=C1)Br)Cl[1]
Synonyms	8-Bromo-3-chloro-isoquinoline, 8-Bromo-3-chloro-2-azanaphthalene[1]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both biological and chemical systems, influencing everything from solubility to reaction kinetics. The data presented here are primarily based on computational models, as experimental data for this specific isomer is limited.

Summary of Properties

Property	Value	Source
Monoisotopic Mass	240.92939 Da	Computed[1]
XLogP3	3.8	Computed[1]
Polar Surface Area	12.9 Å ²	Computed[1]
Appearance	Pale yellow to brownish solid	Inferred from related isomers[3]
Solubility	Soluble in organic solvents (DMSO, Ethanol)	Inferred from related isomers[3]

Elucidation of Properties

- Lipophilicity (XLogP3):** With a value of 3.8, the compound is predicted to be highly lipophilic, suggesting good membrane permeability but potentially poor aqueous solubility. This is a critical parameter in drug design for predicting absorption and distribution.
- Stability:** As a halogenated aromatic heterocycle, the compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong light and incompatible materials like strong oxidizing agents.
- Storage:** It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated environment, away from sources of ignition[4].

Spectroscopic Signature Analysis

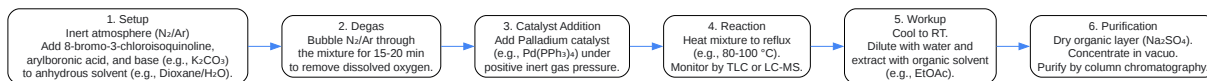
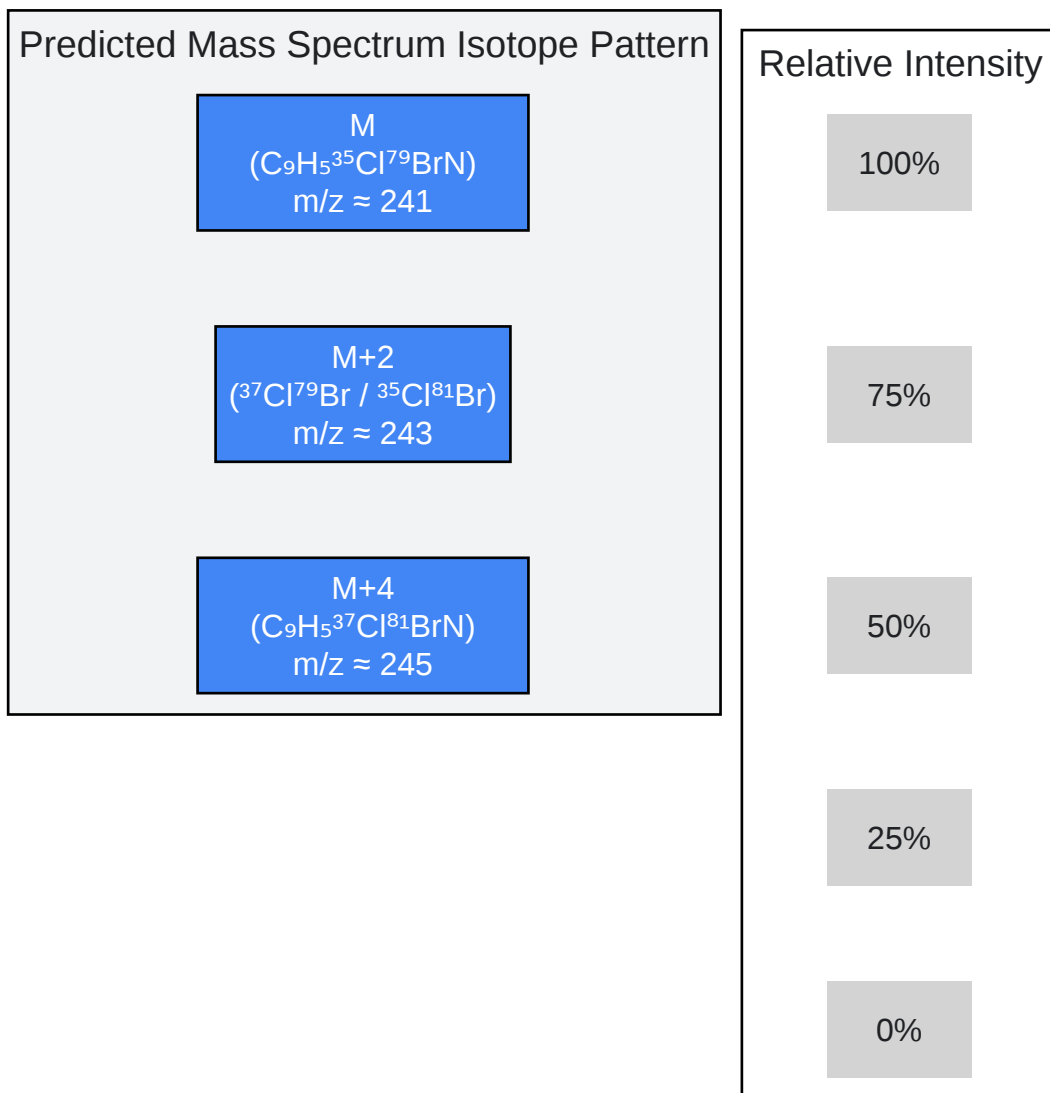
Spectroscopic analysis is essential for structure verification and purity assessment. While experimental spectra are not publicly available, the expected characteristics can be reliably predicted.

Mass Spectrometry

The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion (M⁺). This pattern is a

definitive signature for compounds containing this combination of halogens. The expected pattern would show prominent peaks at M, M+2, and M+4.

Predicted Mass Spectrum Isotope Pattern



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